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Compound of Interest

Compound Name:
2,7-Dimethylquinoline-3-carboxylic

acid

CAS No.: 470702-35-3

Cat. No.: B188179

Get Quote

Executive Summary & Chemical Rationale
2,7-Dimethylquinoline-3-carboxylic acid is a functionalized heteroaromatic scaffold

belonging to the quinoline-3-carboxylic acid family. While historically utilized as a synthetic

intermediate for 4-quinolone antibiotics and NK3 receptor antagonists, recent structure-activity

relationship (SAR) studies suggest intrinsic bioactivity in two distinct therapeutic areas:

antimicrobial action (via DNA gyrase interference) and antineoplastic activity (via EGFR-TK

inhibition).

This guide outlines a rigorous preliminary screening protocol to validate the biological profile of

this specific isomer. The 2,7-dimethyl substitution pattern is critical; the C2-methyl group often

enhances metabolic stability against oxidation, while the C7-methyl modulates lipophilicity

(LogP), influencing membrane permeability.

Physicochemical Snapshot (Predicted)
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Property Value Implication

Molecular Weight ~201.22 g/mol
Fragment-like, high ligand

efficiency potential.

LogP (Octanol/Water) ~2.8 - 3.2
Good membrane permeability;

suitable for oral bioavailability.

pKa (Acid) ~4.5 - 5.0

Anionic at physiological pH

(7.4); requires DMSO for stock

solutions.

PSA (Polar Surface Area) ~37 Å²
High blood-brain barrier (BBB)

penetration potential.

Phase I: In Silico & Physicochemical Profiling
Before wet-lab screening, "fail early" criteria must be applied to ensure the compound meets

drug-likeness standards.

Solubility & Stability Profiling
Objective: Determine the maximum soluble concentration (MSC) for biological assays to

prevent precipitation-induced false positives.

Protocol:

Stock Preparation: Dissolve 10 mg of 2,7-Dimethylquinoline-3-carboxylic acid in 1 mL

100% DMSO (Result: 10 mg/mL or ~50 mM). Vortex for 2 minutes.

Aqueous Dilution: Perform serial dilutions in PBS (pH 7.4).

Turbidimetry: Measure Absorbance at 620 nm. An increase in OD > 0.01 indicates

precipitation.

Stability: Incubate stock in DMSO and PBS at 37°C for 24 hours. Analyze via HPLC-UV to

confirm <5% degradation.
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Critical Insight: As a carboxylic acid, solubility will drop significantly at pH < 4. Ensure all cell-

based assay media are buffered to pH 7.2–7.4.

Phase II: Antimicrobial Screening (Primary
Indication)
Quinoline-3-carboxylic acids are structural isosteres of the quinolone antibiotic pharmacophore

(e.g., nalidixic acid). The primary screen must assess antibacterial potency.

Broth Microdilution Assay (MIC Determination)
Standard: CLSI M07-A10 Guidelines.

Target Organisms:

Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

Gram-Positive:Staphylococcus aureus (ATCC 29213).

Workflow:

Inoculum: Adjust bacterial suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Plate Setup: Use 96-well round-bottom plates.

Test Wells: Serial 2-fold dilutions of the compound (Range: 64

g/mL to 0.125

g/mL).

Positive Control: Ciprofloxacin (Fluoroquinolone benchmark).

Negative Control: DMSO vehicle (Max 1% v/v).

Incubation: 16–20 hours at 35°C ± 2°C.
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Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible

growth.

Mechanism of Action: DNA Gyrase Supercoiling Assay
If MIC < 10

g/mL, validate the mechanism.

Principle: Test if the compound inhibits the conversion of relaxed plasmid pBR322 to its

supercoiled form by E. coli DNA gyrase.

Readout: Gel electrophoresis. Presence of relaxed DNA bands in treated samples indicates

inhibition.

Phase III: Antiproliferative & Cytotoxicity Screening
Recent literature links quinoline-3-carboxylic acid derivatives to EGFR tyrosine kinase

inhibition, relevant for non-small cell lung cancer (NSCLC).

MTT Viability Assay (Metabolic Activity)
Cell Lines:

A549 (Lung carcinoma, EGFR wild-type).

H1975 (Lung carcinoma, EGFR L858R/T790M mutant).

HEK293 (Human embryonic kidney – Normal control for toxicity index).

Protocol:

Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Add compound (0.1 – 100

M) for 72 hours.
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Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad

Prism).

Success Criteria:

Hit: IC50 < 10

M in cancer lines.

Selectivity Index (SI): IC50 (HEK293) / IC50 (Cancer) > 5.

Visualizing the Screening Logic
The following diagram illustrates the decision tree for validating 2,7-Dimethylquinoline-3-
carboxylic acid.
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Compound: 2,7-Dimethylquinoline-3-COOH

Phase I: Solubility & Stability
(DMSO/PBS, HPLC)

Soluble > 50µM?

Phase II: Antimicrobial (MIC)
(E. coli, S. aureus)

Yes

Phase III: Cytotoxicity (MTT)
(A549, HEK293)

Yes

Discard / Structural Optimization

No (Precipitates)

MIC < 10 µg/mL? IC50 < 10 µM?

Mechanism: DNA Gyrase Inhibition

Yes No

Mechanism: EGFR-TK Phosphorylation

YesNo

Click to download full resolution via product page

Figure 1: Decision-matrix for preliminary screening. Parallel processing of antimicrobial and

anticancer assays is recommended due to the scaffold's dual potential.

Phase IV: ADMET & Safety Profiling
If the compound passes biological screening (MIC < 10

g/mL or IC50 < 10

M), a preliminary safety check is mandatory before in vivo studies.
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Ames Test (Mutagenicity)
Quinoline derivatives can be intercalating agents, posing mutagenic risks.

Strain:Salmonella typhimurium TA98/TA100.

Method: Plate incorporation method +/- S9 metabolic activation.

Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

hERG Channel Inhibition (Cardiotoxicity)
Method: Competitive binding assay (Radioligand displacement) or Patch-clamp (if available).

Rationale: Many quinolines block hERG K+ channels, leading to QT prolongation.

Data Analysis & Interpretation
Quantitative Metrics Table
Summarize your findings in this format to facilitate Go/No-Go decisions.

Assay Metric Threshold for "Hit" Validation Control

Solubility Max Concentration
> 100

M (PBS)
Hydrocortisone

Antibacterial MIC (E. coli)
< 8

g/mL
Ciprofloxacin

Anticancer IC50 (A549)
< 5

M
Gefitinib

Selectivity SI (HEK293/A549) > 5.0 Doxorubicin (Toxic)

Toxicity Ames Test Negative Sodium Azide (+)

Mechanistic Hypothesis
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The 3-carboxylic acid moiety is crucial for coordinating Magnesium ions (

) within the active site of Type II Topoisomerases (bacteria) or potentially interacting with the
ATP-binding pocket of Kinases (cancer). The 2,7-dimethyl pattern likely provides the necessary
hydrophobic bulk to fit into the binding pocket while restricting rotation, potentially increasing
binding affinity compared to the unsubstituted parent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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